molecular formula C6H15O5P B049837 2-Butoxyethyl dihydrogenphosphate CAS No. 14260-98-1

2-Butoxyethyl dihydrogenphosphate

Cat. No.: B049837
CAS No.: 14260-98-1
M. Wt: 198.15 g/mol
InChI Key: TVAJJUOMNRUGQA-UHFFFAOYSA-N
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Description

Ethanol, 2-butoxy-, dihydrogen phosphate is an organic compound with the molecular formula C6H15O5P. It is a derivative of 2-butoxyethanol, where the hydroxyl group is replaced by a dihydrogen phosphate group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-butoxy-, dihydrogen phosphate typically involves the reaction of 2-butoxyethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OPO}_3\text{H}_2 ]

Industrial Production Methods: In industrial settings, the production of Ethanol, 2-butoxy-, dihydrogen phosphate involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-butoxy-, dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 2-butoxyethanol and phosphoric acid.

    Esterification: It can react with alcohols to form esters, which are useful in various applications.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products:

    Hydrolysis: 2-butoxyethanol and phosphoric acid.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethanol, 2-butoxy-, dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer component in biological experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-butoxy-, dihydrogen phosphate involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with cell membranes, altering their properties and affecting cellular processes.

Comparison with Similar Compounds

    2-Butoxyethanol: A related compound with similar solvent properties but lacking the phosphate group.

    Tri(2-butoxyethyl) phosphate: Another phosphate ester with multiple butoxyethyl groups, used as a flame retardant and plasticizer.

Uniqueness: Ethanol, 2-butoxy-, dihydrogen phosphate is unique due to its combination of butoxy and phosphate groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring both solvent and phosphate functionalities.

Properties

IUPAC Name

2-butoxyethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O5P/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJJUOMNRUGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50769-39-6
Record name Poly(oxy-1,2-ethanediyl), α-phosphono-ω-butoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50769-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8065741
Record name Mono(2-butoxyethyl) phosphate
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Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-butoxy-, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
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CAS No.

14260-98-1, 50769-39-6
Record name 2-Butoxyethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14260-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-butoxy-, 1-(dihydrogen phosphate)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-butoxy-, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mono(2-butoxyethyl) phosphate
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URL https://comptox.epa.gov/dashboard/DTXSID8065741
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Record name 2-butoxyethyl dihydrogenphosphate
Source European Chemicals Agency (ECHA)
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Record name Poly(oxy-1,2-ethanediyl), α-phosphono-ω-butoxy
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